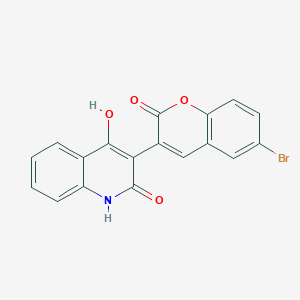
3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinone derivatives. It has gained significant interest in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone are diverse and depend on the specific biological system being studied. In general, this compound has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. It has also been shown to modulate various signaling pathways involved in cellular proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone in lab experiments is its high potency and selectivity towards specific biological targets. This allows researchers to study the effects of this compound on specific biological systems with minimal off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to prepare solutions for in vitro experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone. One area of interest is the development of novel therapeutic agents based on this compound. This could involve the synthesis of analogs with improved pharmacological properties or the identification of new biological targets for this compound. Another area of interest is the elucidation of the mechanism of action of this compound in various biological systems. This could involve the use of advanced biochemical and biophysical techniques to study the interaction of this compound with specific proteins and signaling pathways. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in vivo studies in animal models.
Synthesemethoden
The synthesis of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone involves the reaction of 6-bromo-2-hydroxychromone with 2-amino-3-hydroxybenzoic acid in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone makes it a promising compound for scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. This compound has been extensively studied for its potential applications in drug discovery, particularly in the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
3-(6-bromo-2-oxochromen-3-yl)-4-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO4/c19-10-5-6-14-9(7-10)8-12(18(23)24-14)15-16(21)11-3-1-2-4-13(11)20-17(15)22/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIYMCHTKRUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-3-coumarinyl)-4-hydroxy-2(1H)-quinolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)


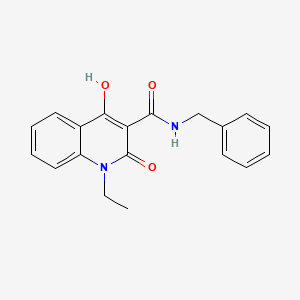
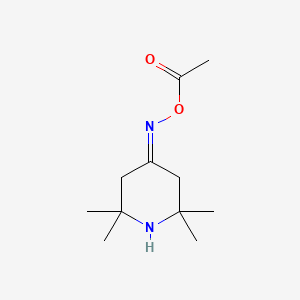
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)
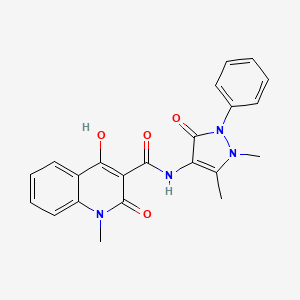


![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
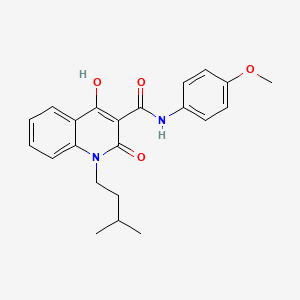
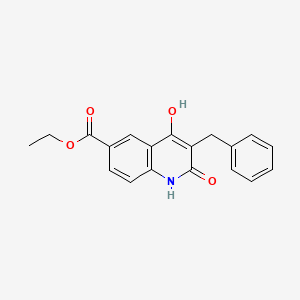

![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)